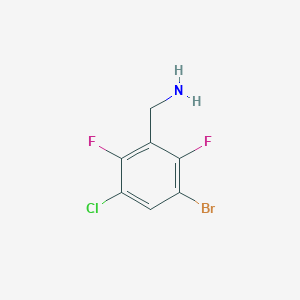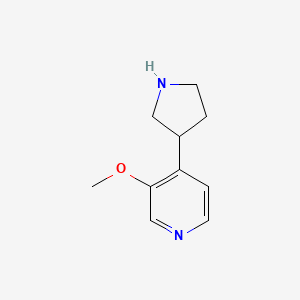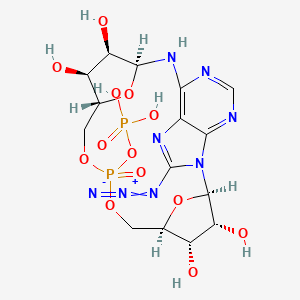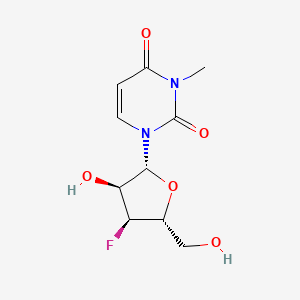
3'-Deoxy-3'-fluoro-N1-methyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Deoxy-3’-fluoro-N1-methyluridine is a purine nucleoside analog. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of 3’-Deoxy-3’-fluoro-N1-methyluridine rely on the inhibition of DNA synthesis and the induction of apoptosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluoro-N1-methyluridine involves several steps, including the fluorination of uridine derivatives. The reaction conditions typically require the use of fluorinating agents and specific catalysts to achieve the desired fluorination at the 3’ position. The process may also involve protecting group strategies to ensure selective reactions at the desired sites .
Industrial Production Methods
Industrial production methods for 3’-Deoxy-3’-fluoro-N1-methyluridine are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions
3’-Deoxy-3’-fluoro-N1-methyluridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl and amino groups
Common Reagents and Conditions
Common reagents used in the reactions of 3’-Deoxy-3’-fluoro-N1-methyluridine include:
Fluorinating Agents: Such as diethylaminosulfur trifluoride (DAST) for introducing the fluorine atom.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from the reactions of 3’-Deoxy-3’-fluoro-N1-methyluridine depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the molecule .
科学的研究の応用
3’-Deoxy-3’-fluoro-N1-methyluridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and repair.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of lymphoid malignancies.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents
作用機序
The mechanism of action of 3’-Deoxy-3’-fluoro-N1-methyluridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The compound targets specific enzymes involved in DNA replication, leading to the disruption of cellular processes and ultimately cell death .
類似化合物との比較
Similar Compounds
3’-Deoxy-3’-fluorothymidine: Another fluorinated nucleoside analog with similar anticancer properties.
3’-Deoxy-3’-fluorocytidine: A compound with similar mechanisms of action but different target specificities.
Uniqueness
3’-Deoxy-3’-fluoro-N1-methyluridine is unique due to its specific fluorination at the 3’ position and its ability to selectively target indolent lymphoid malignancies. This specificity makes it a valuable compound in the development of targeted anticancer therapies .
特性
分子式 |
C10H13FN2O5 |
|---|---|
分子量 |
260.22 g/mol |
IUPAC名 |
1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-12-6(15)2-3-13(10(12)17)9-8(16)7(11)5(4-14)18-9/h2-3,5,7-9,14,16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 |
InChIキー |
UJVKBYHYGZWCEF-ZOQUXTDFSA-N |
異性体SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O |
正規SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13716750.png)
![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)
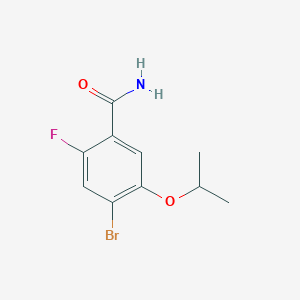
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13716773.png)
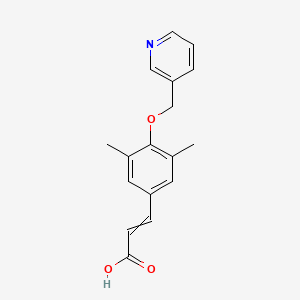
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13716789.png)
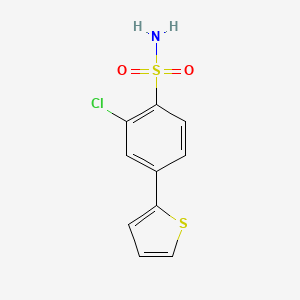
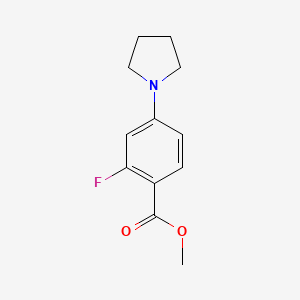
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13716803.png)
![10-[4-(1-Pyrrolidinyl)phenyl]-10H-phenoxazine](/img/structure/B13716810.png)
